(3,4-dihydroisoquinolin-2(1H)-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone (3,4-dihydroisoquinolin-2(1H)-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1396758-68-1
VCID: VC7355062
InChI: InChI=1S/C18H18N4O2/c23-17(21-8-5-13-3-1-2-4-14(13)10-21)15-11-22(12-15)18(24)16-9-19-6-7-20-16/h1-4,6-7,9,15H,5,8,10-12H2
SMILES: C1CN(CC2=CC=CC=C21)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4
Molecular Formula: C18H18N4O2
Molecular Weight: 322.368

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone

CAS No.: 1396758-68-1

Cat. No.: VC7355062

Molecular Formula: C18H18N4O2

Molecular Weight: 322.368

* For research use only. Not for human or veterinary use.

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone - 1396758-68-1

Specification

CAS No. 1396758-68-1
Molecular Formula C18H18N4O2
Molecular Weight 322.368
IUPAC Name 3,4-dihydro-1H-isoquinolin-2-yl-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone
Standard InChI InChI=1S/C18H18N4O2/c23-17(21-8-5-13-3-1-2-4-14(13)10-21)15-11-22(12-15)18(24)16-9-19-6-7-20-16/h1-4,6-7,9,15H,5,8,10-12H2
Standard InChI Key WQRSSAQNAXBQIB-UHFFFAOYSA-N
SMILES C1CN(CC2=CC=CC=C21)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4

Introduction

Chemical Identity and Basic Properties

Molecular Characteristics

The compound’s molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of 322.368 g/mol . Its IUPAC name, 3,4-dihydro-1H-isoquinolin-2-yl-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone, reflects the integration of three heterocyclic systems: a dihydroisoquinoline core, an azetidine ring, and a pyrazine-derived carbonyl group . The SMILES notation (C1CN(CC2=CC=CC=C21)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4) provides a linear representation of its connectivity, highlighting the methanone bridges linking the azetidine and pyrazine subunits to the dihydroisoquinoline scaffold .

Key Identifiers:

  • InChIKey: WQRSSAQNAXBQIB-UHFFFAOYSA-N

  • PubChem CID: 71785656

  • CAS Registry: 1396758-68-1

Synthesis and Structural Elucidation

Structural Features

The compound’s architecture combines three distinct heterocycles:

  • Dihydroisoquinoline: A partially saturated isoquinoline derivative contributing planar aromaticity and potential π-π stacking interactions.

  • Azetidine: A four-membered saturated ring introducing conformational rigidity and influencing solubility .

  • Pyrazine Carbonyl: A polar, electron-deficient aromatic system capable of hydrogen bonding and dipole interactions .

This tripartite structure is hypothesized to enhance binding affinity to biological targets, particularly enzymes or receptors requiring multipoint interactions.

Computational Pharmacokinetic Profiling

Physicochemical Properties

PubChem’s computed descriptors provide insights into the compound’s drug-likeness:

PropertyValueImplications
LogP (iLOGP)2.37Moderate lipophilicity
Water Solubility17.6 mg/mL (ESOL) Favorable for formulation
TPSA49.77 ŲModerate membrane permeability
GI AbsorptionHighPotential oral bioavailability
BBB PermeationUnlikelyLimited CNS activity

These metrics suggest the compound adheres to Lipinski’s rule of five (molecular weight <500, LogP <5, H-bond donors <5, H-bond acceptors <10), supporting its candidacy for further drug development .

Biological Activities and Research Applications

Hypothesized Mechanisms

Though direct bioactivity data remain undisclosed, structural analogs provide clues:

  • Kinase Inhibition: Pyrazine carbonyls often act as ATP-competitive inhibitors in kinases .

  • Epigenetic Modulation: Dihydroisoquinoline derivatives exhibit histone deacetylase (HDAC) inhibitory activity.

  • Antimicrobial Potential: Azetidine-containing compounds demonstrate activity against bacterial efflux pumps.

Quantitative Structure-Activity Relationship (QSAR)

Comparative analysis with similar compounds reveals:

  • Molecular Weight Correlation: Lower molecular weight analogs (e.g., 292.38 g/mol) show improved solubility but reduced target affinity.

  • Azetidine Substitution: N-methylation in azetidine enhances metabolic stability but may reduce polarity .

Research and Development Considerations

Synthetic Challenges

  • Ring Strain: The azetidine’s four-membered ring necessitates careful optimization of reaction conditions to prevent ring-opening .

  • Stereochemistry: The absence of chiral centers simplifies synthesis but limits enantiomer-specific activity exploration.

Future Directions

  • Biological Screening: Prioritize assays against kinase families (e.g., EGFR, VEGFR) and epigenetic targets.

  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance solubility without compromising activity .

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